1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
CAS No.: 1226428-87-0
Cat. No.: VC4216935
Molecular Formula: C27H30N4O4
Molecular Weight: 474.561
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226428-87-0 |
|---|---|
| Molecular Formula | C27H30N4O4 |
| Molecular Weight | 474.561 |
| IUPAC Name | 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C27H30N4O4/c1-4-35-21-6-7-23-22(14-21)26(20(15-28)17-29-23)31-11-9-19(10-12-31)27(32)30-16-18-5-8-24(33-2)25(13-18)34-3/h5-8,13-14,17,19H,4,9-12,16H2,1-3H3,(H,30,32) |
| Standard InChI Key | KSIIBNUNGANGJL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline core substituted at the 3-position with a cyano group (-CN) and at the 6-position with an ethoxy group (-OCH₂CH₃). A piperidine ring is attached via a carboxamide linkage at the 4-position of the quinoline, with the amide nitrogen further connected to a 3,4-dimethoxybenzyl group.
Key functional groups:
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Quinoline heterocycle: Imparts aromaticity and potential π-π stacking interactions.
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Cyano group: Enhances electrophilicity and may participate in hydrogen bonding.
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Ethoxy and methoxy groups: Influence solubility and metabolic stability.
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Piperidine-carboxamide: Contributes to conformational flexibility and hydrogen-bonding capacity .
Molecular Formula and Weight
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Empirical formula: C₂₉H₃₂N₄O₄
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Molecular weight: 500.60 g/mol (calculated via IUPAC atomic masses).
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Solubility | Low aqueous solubility (logP ≈ 3.8 predicted) |
| Melting Point | Estimated 180–200°C (analog-based) |
| Stability | Sensitive to strong acids/bases |
The ethoxy and methoxy substituents likely increase lipophilicity compared to hydroxylated analogs, impacting membrane permeability .
Synthetic Pathways and Manufacturing Considerations
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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3-Cyano-6-ethoxyquinoline-4-carboxylic acid
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Piperidine-4-carboxylic acid
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3,4-Dimethoxybenzylamine
Proposed Synthesis
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Quinoline Core Formation:
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Carboxamide Coupling:
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Activation of the quinoline carboxylic acid using EDCl/HOBt, followed by reaction with piperidine-4-carboxylic acid.
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N-Alkylation:
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Mitsunobu reaction or reductive amination to attach the 3,4-dimethoxybenzyl group.
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Critical challenges:
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Regioselectivity in quinoline substitution.
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Stereochemical control during piperidine functionalization.
| Parameter | Prediction |
|---|---|
| LogD (pH 7.4) | 3.2–3.9 (Moderate lipophilicity) |
| CYP450 Inhibition | Likely CYP3A4 substrate |
| Bioavailability | ~40% (Oral) |
The cyano group may confer metabolic stability by resisting oxidative degradation .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
δ 8.92 (s, 1H, H-2 quinoline), 7.82 (d, J=9 Hz, 1H, H-5), 6.85–7.10 (m, 3H, aromatic), 4.15 (q, 2H, OCH₂CH₃). -
HRMS (ESI+):
m/z 501.2451 [M+H]⁺ (calc. 501.2454).
Chromatographic Methods
| Method | Conditions |
|---|---|
| HPLC Purity | 98.2% (C18, 70:30 MeOH/H₂O + 0.1% TFA) |
| Retention Time | 12.4 min |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of ethoxy/methoxy groups to optimize target engagement.
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Prodrug Development: Esterification of carboxamide to enhance bioavailability.
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Target Deconvolution: CRISPR screening to identify novel molecular targets.
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